2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide is a synthetic organic compound with potential applications in pharmaceuticals. Its molecular formula is , and it has a molecular weight of approximately 397.44 g/mol. This compound is classified as an amide derivative, which indicates that it contains a carbonyl group (C=O) linked to a nitrogen atom.
The compound is particularly noteworthy for its structural components, which include a methoxyphenoxy group and a benzo[d][1,3]dioxole moiety. These features suggest that it may possess interesting biological activities, potentially modulating various physiological processes.
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide typically involves multi-step organic reactions. A common method for synthesizing such compounds includes:
Each step requires careful control of reaction conditions such as temperature, time, and solvent choice to optimize yield and purity.
The molecular structure of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide can be depicted using various structural representations:
InChI=1S/C22H25N2O5/c1-14(26)20-12-10-19(11-13-21(20)27)24-22(28)25-15-4-5-16-18(15)29-17(22)23/h4-12H,13H2,1-3H3,(H,24,28)
CC(=O)C1=CC=C(C=C1OC(=O)NCC2=CC=CC=C2OCC3=CC=CC=C3O3)
These representations provide insight into the compound's functional groups and connectivity.
The compound may participate in various chemical reactions typical for amides and phenolic compounds:
Understanding these reactions is crucial for predicting the behavior of the compound in biological systems and during synthetic processes.
The physical and chemical properties of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide include:
These properties are critical for understanding how the compound behaves in various environments.
The scientific uses of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide may include:
The compound's unique structural features make it a valuable candidate for further exploration in medicinal chemistry and pharmacology.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1